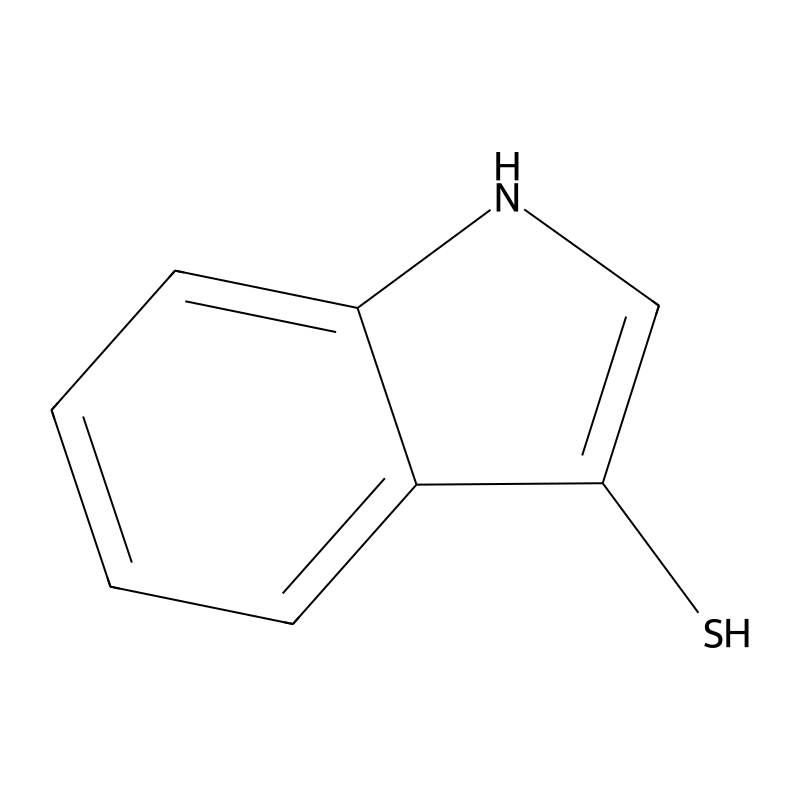

1H-Indole-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile of 1H-Indole-3-thiol

The search results provide consistent fundamental data for 1H-Indole-3-thiol (CAS No. 480-94-4), also known as 3-Mercaptoindole [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NS [1] [2] |

| Molecular Weight | 149.21 g/mol [1] [2] |

| Physical Form | Crystalline solid [1] |

| Melting Point | 97-100 °C [1] |

| Boiling Point | 326.6 °C at 760 mmHg [1] |

| Storage | -20°C Freezer; keep in a dark place under an inert atmosphere [1] [2] |

Synthetic Routes and Commercial Availability

The technical information available focuses on synthetic production. One documented synthesis involves reacting indole with thiourea and iodine in methanol, followed by treatment with sodium hydroxide, reportedly achieving an 89.0% yield [1]. Several chemical suppliers list this compound for purchase, indicating it is produced on a commercial scale for research purposes [1] [2].

Investigating Related Natural Indole Compounds

While direct sources of this compound were not found, research on the plant Isatis tinctoria (woad) reveals it produces closely related indole derivatives with biological activity [3]. The following diagram illustrates the key indole compounds and their proposed anti-inflammatory mechanisms of action based on one study.

Key anti-inflammatory indoles in Isatis tinctoria and their proposed biological effects [3].

A scientific study on Isatis tinctoria developed a standardized petroleum ether extract and identified three main anti-inflammatory indole compounds [3]:

- Tryptanthrin (TRY): Inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activity [3].

- 3-Indole Acetonitrile (IAN): Inhibits production of nitric oxide, prostaglandin E2 (PGE2), and release of TNF-α and IL-6 from macrophages [3].

- p-Coumaric Acid Methyl Ester (pCM): Inhibits mast cell degranulation [3].

The presence of these indoles in a natural source suggests a promising research direction, though this compound itself was not mentioned.

Research Implications and Future Directions

The absence of confirmed natural sources for this compound in the available data suggests several possibilities and research pathways:

- It may be a rare metabolite not yet documented in major scientific literature.

- It could be an unstable intermediate, making its detection and isolation from natural systems difficult.

- The related indoles in Isatis tinctoria could serve as biosynthetic precursors or starting points for semi-synthesis.

Future research could focus on targeted metabolic profiling of plants known to contain indole derivatives, particularly within the Brassicaceae family, to which Isatis tinctoria belongs.

References

Spectroscopic Data of Related Indole Compounds

The table below summarizes the characterization data found for several synthesized indole-3-yl derivatives, which share a similar core structure with your compound of interest.

| Compound Name / Description | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR / Other Data | Source Compound |

|---|

| 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one [1] | - Thiol (SH) protons.

- Aromatic protons.

- C(sp²)-H proton. | - IR (cm⁻¹): C=O @ 1665.

- MS (m/z): 234.89. | 3-acetylindole | | 5-(1H-Indol-3-yl)-3H-1,2-dithiole-3-thione [1] | - Olefinic C(sp²)-H @ 5.93.

- Aromatic protons. | - IR (cm⁻¹): C=S @ 1143.

- MS (m/z): 249.10. | Compound 1 (above) | | Dimeric Indolyl Urea (3S-12) [2] | - Recorded on 400/600 MHz spectrometers.

- Specific signals not detailed in abstract. | - Recorded on 101/151 MHz spectrometers. | H151 (STING inhibitor) | | 1H-Indole-3-carbonitrile derivative (C11) [3] | - Recorded in DMSO-d6 or CDCl3 on 400/600 MHz spectrometers. | - | Entrectinib (TRK inhibitor) |

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterization was consistently performed using Bruker AV 400 MHz or 600 MHz spectrometers. Samples were typically dissolved in DMSO-d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard [2] [3].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and electrospray time-of-flight (ESI-TOF) mass spectrometry were employed to confirm molecular formulas and structures [2] [3].

- Infrared (IR) Spectroscopy: IR spectra were used to identify key functional groups, such as carbonyl (C=O) and thione (C=S) stretches, reported in wavenumbers (cm⁻¹) [1].

- Reaction Monitoring: The progress of synthetic reactions was tracked using thin-layer chromatography (TLC) on silica gel plates with UV light for visualization [2] [3].

A Note on Synthesis and Stability

A dedicated study on the preparation of highly reactive (1H-indol-3-yl)methyl electrophiles found that many reported synthetic routes in the literature were not reproducible, often leading to dimerization or oligomerization instead of the desired product [4]. This highlights a significant challenge in the chemistry of reactive 3-substituted indoles. While this study focused on electrophiles, not thiols, it underscores the importance of rigorous verification when working with such compounds. If you plan to synthesize 1H-Indole-3-thiol, be prepared to carefully optimize conditions and validate your product thoroughly.

Experimental Workflow for Compound Characterization

Based on the standard methodologies used in the cited research, the following diagram outlines a typical workflow for synthesizing and characterizing an indole derivative.

A Path Forward for Your Research

Given the absence of direct data for this compound, here are actionable steps you can take:

- Consult Specialized Databases: Search for the compound using its CAS Number (if known) in commercial chemical supplier catalogs (e.g., Sigma-Aldrich, Combi-Blocks) or dedicated spectral databases like SDBS or NIST.

- Leverage Prediction Software: Use NMR prediction tools (e.g., MNova, ACD/Labs) to generate estimated chemical shifts for this compound based on its molecular structure.

- Focus on Synthesis and In-house Characterization: The most reliable path may be to synthesize the compound yourself and fully characterize it using the experimental protocols outlined above.

References

- 1. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro... [frontiersin.org]

- 2. Dimeric 1-(1H-indol-3-yl) urea as potent STING inhibitor to ... [sciencedirect.com]

- 3. Design, synthesis and biological evaluation of novel 1H ... [sciencedirect.com]

- 4. Verification of preparations of (1H-indol-3-yl)methyl ... [nature.com]

Quantitative Biological Activity Data

The following table summarizes key quantitative findings for compounds derived from 1H-Indole-3-thiol.

| Compound Description | Biological Activity | Key Quantitative Results (IC₅₀ / MIC) | Citation |

|---|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial against MRSA | MIC = 0.98 μg/mL [1] | |

| 1,2,4-Triazole/Indole Hybrid (Compound 4d) | Cytotoxicity against MCF-7 breast cancer cells | IC₅₀ = 8.2 μM [2] | |

| 1,2,4-Triazole/Indole Hybrid (Compound 5) | Cytotoxicity against MCF-7 breast cancer cells | IC₅₀ = 7.5 μM [2] | |

| Letrozole (Reference Drug) | Cytotoxicity against MCF-7 breast cancer cells | IC₅₀ = 5.2 μM [2] |

Synthetic Protocols & Reactivity

This compound is a key building block in multi-step synthesis, primarily utilizing its thiol (-SH) and amine (-NH₂) groups for cyclization and formation of new heterocyclic systems [2].

Protocol 1: Synthesis of a 1,2,4-Triazole-3-thiol Intermediate

This is the foundational step for creating more complex molecules [2].

- Step 1: Reaction Setup

- Starting Material: 1H-Indole-3-acetic acid.

- Reagent: Thiocarbohydrazide.

- Conditions: The mixture is heated for 5 hours [2].

- Step 2: Product Formation

- Product: 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol.

- Key Reactive Sites: The thiol (-SH) and amine (-NH₂) groups on this intermediate are used for further derivatization [2].

The following diagram illustrates this two-step synthesis workflow:

Protocol 2: Derivatization to Novel Hybrids

The intermediate from Protocol 1 can be further functionalized, as shown in the study where it reacted with 4-methoxybenzaldehyde and ethyl chloroacetate [2].

- Reaction 1: With 4-Methoxybenzaldehyde

- Reaction 2: With Ethyl Chloroacetate

Mechanism of Action in Cancer

While not specific to the exact triazole-thiol derivatives, research on related indole compounds provides insight into potential mechanisms. Indole-based hybrids are investigated as aromatase inhibitors for breast cancer treatment [2]. The proposed mechanism involves key interactions within the aromatase enzyme's binding pocket:

Molecular docking studies suggest the 1,2,4-triazole ring coordinates with the heme iron atom in the aromatase active site, while the indole moiety and other substituents engage in hydrophobic interactions within the binding pocket [2].

Key Takeaways for Researchers

- Primary Role: this compound is most valuable as a synthetic intermediate for constructing complex, biologically active molecules like triazole-thiadiazole and quinazolinone hybrids [1] [2].

- Promising Bioactivity: Derivatives show potent, low-micromolar cytotoxicity against breast cancer cells and strong activity against antibiotic-resistant bacterial strains like MRSA [1] [2].

- Mechanistic Insight: For anticancer activity, one significant mechanism is aromatase inhibition, achieved through key molecular interactions between the hybrid structure and the enzyme target [2].

References

Comprehensive Application Notes and Protocols: Utilizing 1H-Indole-3-thiol in Heterocyclic Compound Synthesis for Drug Development

Introduction to Indole-Based Heterocycles in Medicinal Chemistry

Indole derivatives represent a privileged scaffold in medicinal chemistry with demonstrated significance across various therapeutic areas. The 1H-indole-3-thiol moiety serves as a versatile building block for constructing diverse heterocyclic systems with enhanced pharmaceutical potential. These compounds have garnered substantial attention due to their multifaceted bioactivity, ranging from antimicrobial to anticancer properties. The strategic incorporation of sulfur into indole-based heterocycles has proven particularly valuable in drug discovery, as it often enhances binding affinity and modulates pharmacokinetic properties. Research indicates that heterocyclic integration with indole cores can yield compounds with improved efficacy against resistant pathogens and cancer cell lines, addressing critical challenges in contemporary therapeutics [1] [2].

The molecular diversity achievable through functionalization at the 3-position of the indole nucleus enables fine-tuning of biological activity and physicochemical properties. Indole-3-thiol derivatives specifically offer unique opportunities for constructing complex molecular architectures through various cyclization and condensation reactions. These synthetic approaches allow medicinal chemists to explore extensive chemical space while maintaining the fundamental pharmacological advantages of the indole scaffold. The growing body of literature demonstrates that structural hybridization of indole with other pharmacophores frequently produces synergistic effects, resulting in compounds with enhanced potency and selectivity profiles compared to their parent molecules [3] [4].

Synthetic Applications and Experimental Protocols

Synthesis of Triazole and Thiazole Derivatives

The thiosemicarbazone pathway represents a versatile method for constructing nitrogen-sulfur heterocycles with demonstrated biological activity. This approach begins with the formation of thiosemicarbazone intermediates, which subsequently undergo cyclization to yield various triazole and thiazole derivatives incorporating the indole scaffold.

Experimental Protocol 1: Synthesis of Thiosemicarbazone Intermediates

- Reagents: 2-(4-Bromophenyl)-1H-indole-3-carboxaldehyde (1 equiv), appropriate thiosemicarbazide derivative (1 equiv), absolute ethanol, glacial acetic acid (2-3 drops)

- Procedure:

- Combine aldehyde and thiosemicarbazide in absolute ethanol (20 mL per 0.01 mol substrate)

- Add glacial acetic acid as catalyst

- Reflux the reaction mixture for 3 hours with continuous stirring

- Cool to room temperature and isolate resulting precipitate by filtration

- Wash precipitate with cold water and recrystallize from appropriate solvent

- Characterization: Products characterized by MP, FT-IR, 1H-NMR, 13C-NMR, MS, and elemental analysis

- Representative Yield: 60-80% [4]

Experimental Protocol 2: Cyclization to 1,2,4-Triazole-3-thiol Derivatives

- Reagents: Thiosemicarbazone derivative (1 equiv), absolute ethanol, concentrated HCl

- Procedure:

- Dissolve thiosemicarbazone derivative in absolute ethanol (15 mL per 0.01 mol)

- Add several drops of concentrated HCl

- Reflux the reaction mixture for 2 hours

- Cool and dilute with water to precipitate product

- Isolate by filtration, wash with water, and recrystallize from ethanol

- Characterization: Green powder product with MP 336-338°C; characterized by FT-IR, NMR, and elemental analysis

- Representative Yield: 62% [4]

Experimental Protocol 3: Alternative Cyclization to Thiazole and Thiazolidinone Derivatives

- Reagents: Thiosemicarbazone derivative, acetic anhydride, phenacyl bromides, or chloroacetic acid

- Procedure:

- Employ varied cyclizing agents under specific conditions

- For thiazole formation: use phenacyl bromides in ethanol with reflux

- For thiazolidinone formation: use chloroacetic acid in appropriate solvent

- Monitor reaction progress by TLC

- Isolate and purify products following standard protocols

- Application: This versatile method generates diverse heterocyclic systems from common intermediates [4]

Synthesis of γ-Carboline Derivatives

Metal-free synthesis of γ-carboline derivatives represents an environmentally friendly approach to accessing these biologically important heterocycles. This method utilizes a cascade imination-heterocyclization strategy under solvent-free conditions, avoiding toxic metal catalysts while maintaining efficiency.

Experimental Protocol 4: One-Pot Synthesis of γ-Carbolines

- Reagents: 1,5-Disubstituted indole-2-carboxaldehyde derivatives (2.0 equiv), glycine alkyl ester HCl salts (1.0 equiv), DIPEA (Hünig's base, 3.5 equiv)

- Procedure:

- Combine reagents neat in a sealed tube

- Heat mixture at 120°C for 6 hours in preheated oil bath

- Monitor reaction progress by TLC

- Purify crude product using appropriate chromatographic or recrystallization techniques

- Optimization Notes:

- Solvent-free conditions provide superior yields (70%) compared to solvent-based systems

- DIPEA proved most effective base among those screened (Et₃N, DBU, K₂CO₃, Cs₂CO₃, NaH)

- Reaction successful with various glycine alkyl esters but failed with 2-aminoacetonitrile

- Application: Provides efficient access to fluorescent γ-carbolines with demonstrated anticancer activity [5]

Synthesis of Triazolothiazinoindole Derivatives

The reactivity of 2-chloroindole-3-carbaldehydes with triazole thiols enables construction of complex fused heterocyclic systems. This approach demonstrates novel ring formation with potential for generating diverse molecular scaffolds.

Experimental Protocol 5: Formation of Triazolothiazinoindolones

- Reagents: 2-Chloro-1H-indole-3-carbaldehyde derivatives, 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, DMF

- Procedure:

- Dissolve reactants in DMF

- Heat reaction mixture with stirring

- Monitor for reaction completion

- Isolate product and purify appropriately

- Key Observation: Reaction proceeds unusually with release of ammonia molecule

- Characterization: Structure confirmed by X-ray diffraction analysis

- Significance: Generates representatives of new heterocyclic system containing rutalexin scaffold [6] [7]

Table 1: Summary of Synthetic Methodologies for Indole-Based Heterocycles

| Heterocycle Type | Starting Material | Key Reagents/Conditions | Yield Range | Biological Activity |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thiol | Indole-3-carboxaldehyde thiosemicarbazone | HCl/EtOH, reflux | 62% | Cytotoxic activity |

| γ-Carbolines | Indole-2-carboxaldehyde | Glycine ester, DIPEA, solvent-free, 120°C | 70% | Anticancer, fluorescent properties |

| Triazolothiazinoindoles | 2-Chloroindole-3-carbaldehyde | 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols, DMF | Not specified | Unexplored, predicted bioactive |

Therapeutic Potential and Biological Evaluation

Antimicrobial Activities and Molecular Docking

Indole-based heterocycles demonstrate significant potential as antimicrobial agents against resistant pathogens. Molecular docking studies provide insights into their mechanism of action by revealing interactions with essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Gram-positive (B. subtilis) | Gram-negative (E. coli) | Fungal Strains (C. albicans, A. flavus) | Binding Energy (Kcal/mol) |

|---|---|---|---|---|

| Compound 9 | Highly active | Highly active | Excellent activity | -11.5 (MurC), -8.5 (lanosterol 14α-demethylase) |

| Standard Drug | Active | Active | Active | -8.0 (MurC), -8.1 (lanosterol 14α-demethylase) |

Molecular docking studies have been performed to understand the interaction between synthesized indole derivatives and target enzymes in microbial pathogens. These studies revealed that:

- Compound 9 exhibited superior binding affinity to both UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase compared to standard ampicillin

- Interactions primarily involved hydrogen bonds and pi-stacked interactions with active site residues

- The minimum binding energy observed for compound 9 (-11.5 and -8.5 Kcal/mol against MurC and lanosterol 14α-demethylase, respectively) suggests strong potential for antimicrobial development [1]

Anticancer Applications and Mechanism of Action

Indole-3-carbinol (I3C) and its derivatives demonstrate compelling anticancer properties through modulation of multiple cellular signaling pathways. These naturally-derived compounds from cruciferous vegetables undergo complex metabolic transformations that generate bioactive oligomers with therapeutic potential.

The following diagram illustrates the regulated cell death mechanisms induced by indole alkaloids:

Regulated Cell Death Mechanisms: Indole alkaloids target multiple cell death pathways including classical apoptosis, autophagic cell death, and emerging pathways like ferroptosis, mitotic catastrophe, necroptosis, and anoikis. These compounds simultaneously modulate key cellular signaling pathways including CYP enzyme induction, Nrf2 activation, AhR binding, estrogen metabolism, and cell cycle regulation [2].

Experimental Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)

- Cell Lines: Human liver cancer (Hep G2), colon cancer (HT-29), breast cancer (MCF-7)

- Procedure:

- Culture cells in appropriate medium and plate in 96-well plates

- After cell attachment, treat with various concentrations of test compounds

- Incubate for specified time period (typically 24-72 hours)

- Add MTT reagent and incubate to allow formazan crystal formation

- Dissolve crystals in DMSO and measure absorbance at 570 nm

- Calculate IC₅₀ values from dose-response curves

- Applications: Standard method for preliminary evaluation of anticancer potential of novel heterocyclic compounds [4]

Bioavailability challenges associated with I3C and DIM include low solubility, rapid metabolism, and pH-dependent condensation. Advanced formulation strategies such as nanoparticle encapsulation and liposomal systems are being developed to overcome these limitations and enhance therapeutic efficacy [8] [9].

Experimental Optimization and Technical Considerations

Key Optimization Strategies for Heterocycle Synthesis

Reaction condition optimization plays a critical role in achieving high yields of desired heterocyclic products. Systematic screening of parameters such as solvent, base, temperature, and catalyst can dramatically impact reaction efficiency and selectivity.

For the synthesis of γ-carbolines, extensive optimization revealed that:

- Solvent-free conditions at elevated temperatures (120°C) provided significantly superior yields (70%) compared to solvent-based systems

- DIPEA proved more effective than various inorganic bases (K₂CO₃, Cs₂CO₃, NaH) or other organic bases (Et₃N, DBU)

- Sealed tube reactors prevented volatilization of components and facilitated the cascade imination-heterocyclization process [5]

Cyclization regioselectivity in thiosemicarbazone derivatives can be controlled through careful selection of reaction conditions. Changes in acid catalysts, temperature, and solvent polarity can direct the cyclization toward either S-attack or N-attack products, enabling strategic access to different heterocyclic systems from common intermediates [4].

Analytical and Characterization Techniques

Structural elucidation of synthesized heterocycles requires comprehensive analytical approaches. Standard characterization protocols include:

- Spectroscopic Methods: FT-IR (functional groups), 1H-NMR and 13C-NMR (structural confirmation), MS (molecular mass)

- Elemental Analysis: Verification of composition

- X-ray Crystallography: Definitive structural confirmation for novel ring systems [6] [4]

Purity assessment throughout synthesis is typically performed by TLC monitoring, with final compounds requiring ≥95% purity for biological evaluation. Recrystallization from appropriate solvent systems represents the most common purification method, though chromatographic techniques may be employed for more complex mixtures.

Conclusion and Future Directions

The strategic application of This compound and related indole derivatives in heterocyclic synthesis continues to yield compounds with significant therapeutic potential. The synthetic protocols detailed in these application notes provide reproducible methodologies for accessing diverse molecular architectures with demonstrated biological activities. Future research directions should focus on addressing bioavailability limitations through advanced formulation strategies, exploring combination therapies with existing agents, and further elucidating structure-activity relationships to guide rational drug design. The continued investigation of indole-based heterocycles represents a promising frontier in the development of novel therapeutic agents against increasingly resistant pathogens and complex diseases.

References

- 1. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro... [frontiersin.org]

- 2. Naturally derived indole alkaloids targeting regulated cell death... [jhoonline.biomedcentral.com]

- 3. with their recent development: an integrated... Heterocyclic compounds [ijpsr.com]

- 4. Synthesis, Characterization and <i>i</i><i>n </i><i>vi</i><i>tro... [article.sapub.org]

- 5. BJOC - Synthesis of 1-indolyl- 3 ,5,8-substituted γ-carbolines: one-pot... [beilstein-journals.org]

- 6. of 1,2,4-triazolo[5′,1′:2, Synthesis ][1, 3 ] thiazino... | CoLab 3 [colab.ws]

- 7. Reactions of 1-Alkyl-2-chloro- 1 - H - indole -carbaldehyde with... 3 [link.springer.com]

- 8. 3,3′-Diindolylmethane and indole - 3 -carbinol: potential therapeutic... [pmc.ncbi.nlm.nih.gov]

- 9. - Indole -Carbinol | Linus Pauling Institute | Oregon State University 3 [lpi.oregonstate.edu]

protocol for 1H-Indole-3-thiol thiol reactivity assays

Chemical Background and Thiol Reactivity

Indole-3-thiol is a sulfur-containing derivative of the privileged indole scaffold. The indole nucleus is a prominent heterocycle in many marketed drugs and bioactive molecules, ranking 13th among the most frequently used ring systems in pharmaceuticals [1]. Its electron-rich nature makes it amenable to various chemical modifications, particularly at the 3-position, for creating reactive chemical probes and therapeutic agents.

Thiol reactivity assays primarily detect electrophilic compounds that can form covalent bonds with biological nucleophiles, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and peptides [2]. This reactivity is mechanistically important for various adverse outcome pathways, including skin sensitization and organ-specific toxicities [2]. Common reaction mechanisms between electrophiles and thiols include:

- Michael addition

- Schiff base formation

- Acyl transfer

- SN2 substitution

- Nucleophilic aromatic substitution [2]

Assay Principles and Design

The MSTI assay ((E)-2-(4-mercaptostyrl)-1,3,3-trimethyl-3H-indol-1-ium) is a fluorescence-based high-throughput screening method that identifies thiol-reactive small molecules by measuring their ability to quench fluorescence through covalent modification of the MSTI probe [2]. This assay operates on the principle that when test compounds react with the thiol group of MSTI, they disrupt the conjugated π-system, resulting in decreased fluorescence intensity at 598 nm following excitation at 525 nm [2].

Recent advances in indole-based probes include N-acryloylindole-alkynes (NAIAs), which feature an acrylamide warhead incorporated at the indole nitrogen. This design creates enhanced electrophilicity through π-electron delocalization across the entire indole scaffold, resulting in superior cysteine reactivity compared to conventional probes like iodoacetamide-alkyne (IAA) [3]. NAIA compounds demonstrate fast reaction kinetics (complete reaction with cysteine within 120 seconds), excellent selectivity for cysteine over other amino acids, and sufficient stability in aqueous buffer (stable for at least 3 hours at pH 7.4) [3].

Experimental Workflow for Thiol Reactivity Screening

Detailed Experimental Protocols

Protocol 1: MSTI Thiol Reactivity Assay (High-Throughput Screening)

Purpose: To identify thiol-reactive compounds in a high-throughput format [2].

Reagents and Materials:

- MSTI probe: 4 µM in PBS with 2% DMSO

- Test compounds dissolved in DMSO

- Positive control: (E)-3-(3,5-dibromo-2-hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (30 µM)

- Assay plates: 1,536-well medium-binding black/solid bottom plates

- PBS buffer (pH 7.4)

Procedure:

- Probe Dispensing: Dispense 4 µL of MSTI probe solution into assay plates using a flying reagent dispenser.

- Compound Transfer: Transfer 23 nL of test compound, positive control, or DMSO (vehicle control) to assay plates using a pintool station.

- Final compound concentration: typically 230 µM (adjust based on stock concentration)

- Centrifugation: Centrifuge plates at 1,000 rpm for 15 seconds to mix contents.

- Incubation: Incubate plates at room temperature for 1 hour protected from light.

- Detection: Measure fluorescence intensity using a plate reader with 525 nm excitation and 598 nm emission filters.

Data Processing and Normalization:

- Calculate % Activity using the formula:

% Activity = [(V_compound - V_DMSO) / (V_DMSO - V_pos)] × 100where:- V_compound = compound well values

- V_DMSO = median values of solvent (DMSO+MSTI) wells

- V_pos = median value of positive control wells

- Apply pattern correction algorithm using solvent compound plates.

- Set activity threshold at 3 × baseline median absolute deviation (typically 13.9%).

- Assign hit-call = 1 for samples with activity greater than threshold.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) with NAIA Probes

Purpose: To identify ligandable cysteines in complex proteomes using indole-based probes [3].

Reagents:

- NAIA-4 or NAIA-5 probe (10-50 µM for live cells, 50-100 µM for lysates)

- Lysis buffer (PBS with 0.5% Triton X-100 and protease inhibitors)

- Click chemistry reagents: azide-fluor 545, CuSO₄, TBTA ligand, sodium ascorbate

- HepG2 or 231MFP cell lines

Procedure: A. Cell Lysate Labeling:

- Prepare cell lysates by sonication followed by centrifugation at 15,000 × g for 15 minutes.

- Incubate lysates (50-100 µg protein) with NAIA probes at indicated concentrations for 1-2 hours at 25°C.

- Terminate reactions by adding SDS-PAGE sample buffer or proceeding to click chemistry.

B. Live Cell Labeling:

- Culture cells to 70-80% confluency in appropriate media.

- Treat with NAIA probes (10-50 µM) for 1-4 hours at 37°C in 5% CO₂.

- Wash cells with PBS and harvest for analysis.

C. Detection via Click Chemistry:

- Add azide-fluor 545 (2 µM), CuSO₄ (1 mM), TBTA (100 µM), and sodium ascorbate (1 mM) to labeled samples.

- Incubate with rotation for 1-2 hours at room temperature protected from light.

- Resolve proteins by SDS-PAGE and visualize by in-gel fluorescence.

D. Competitive ABPP with Test Compounds:

- Pre-incubate lysates or live cells with test compounds (1-50 µM) for 1-4 hours.

- Add NAIA probes and continue with labeling and detection as above.

- Identify protected cysteines by comparing with DMSO-treated controls.

Data Analysis and Interpretation

Table 1: MSTI Assay Performance Characteristics

| Parameter | Specification | Experimental Details |

|---|---|---|

| Assay Format | 1,536-well plate | Quantitative HTS (qHTS) |

| Library Size | 7,872 unique compounds | Tox21 10K chemical library |

| Positive Control | (E)-3-(3,5-dibromo-2-hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 30 µM final concentration |

| Incubation Time | 1 hour | Room temperature, protected from light |

| Detection Method | Fluorescence quenching | Excitation: 525 nm, Emission: 598 nm |

| Hit Threshold | >13.9% activity | 3 × baseline median absolute deviation |

| Data Processing | Tcpl package | ToxCast pipeline (sc level 0 to sc level 2) |

Table 2: Comparison of Thiol-Reactive Probes

| Probe Characteristic | IAA (Conventional) | NAIA (Indole-Based) | Maleimide-Alkyne (MIA) |

|---|---|---|---|

| Reaction Completion Time | >120 seconds (incomplete) | <120 seconds (complete) | <60 seconds (complete) |

| Cysteine Selectivity | Moderate (reacts with Lys, Ser) | High (minimal side reactions) | Moderate (reacts with GSH) |

| Live Cell Compatibility | Limited (high toxicity) | Excellent (low toxicity) | Moderate |

| Biostability | Low | High | Moderate |

| Oxidized Thiol Detection | Limited | Excellent (imaging & profiling) | Limited |

| Typical Working Concentration | High (100-500 µM) | Low (10-50 µM) | Medium (50-100 µM) |

Data Interpretation Guidelines:

- MSTI Assay: Compounds with % Activity >13.9% are considered thiol-reactive [2].

- NAIA ABPP: Reduced fluorescence in specific bands indicates compound binding to functional cysteines [3].

- Dose-Response: Progressive decrease in labeling with increasing compound concentration suggests specific cysteine engagement.

- Cellular Context: Consider cell permeability, metabolism, and potential off-target effects when interpreting live cell data.

Research Applications

Early-Stage Toxicity Screening

The MSTI assay provides an efficient method for prioritizing chemicals for further testing by identifying potentially reactive electrophiles in large compound libraries [2]. This is particularly valuable in drug development where thiol-reactive compounds may cause idiosyncratic toxicity or interfere with biological assays through non-specific protein binding.

Chemoproteomic Target Discovery

NAIA probes enable proteome-wide profiling of ligandable cysteines, serving as a powerful platform for identifying novel therapeutic targets [3]. The enhanced reactivity and selectivity of these indole-based probes facilitate discovery of covalent ligands for challenging protein targets, potentially expanding the druggable proteome.

Reactive Metabolite Assessment

Both assays can identify reactive metabolites generated through biological transformation, helping to de-risk drug candidates by detecting potentially harmful species that may not be apparent from parent compound analysis alone.

Conclusion

These protocols for assessing 1H-Indole-3-thiol reactivity provide robust methods for identifying electrophilic compounds in early-stage drug discovery and safety assessment. The MSTI assay offers a high-throughput approach for screening compound libraries, while NAIA-based competitive ABPP enables detailed mapping of ligandable cysteines in complex biological systems. The continuing development of indole-based reactive probes represents a significant advance in chemoproteomics, combining enhanced cysteine reactivity with excellent selectivity and biostability.

References

Comprehensive Application Notes and Protocols: Utilizing 1H-Indole-3-thiol as a Nucleophile in Organic Synthesis and Drug Development

Introduction to 1H-Indole-3-thiol as a Synthetic Building Block

The indole nucleus represents a privileged scaffold in medicinal chemistry and drug development, constituting the core structure of numerous biologically active compounds and pharmaceuticals. Among its various derivatives, This compound has emerged as a particularly valuable synthetic intermediate due to its enhanced nucleophilic character at the sulfur atom. This molecular hybrid combines the electronic properties of the indole aromatic system with the pronounced nucleophilicity of the thiol group, creating a versatile building block for constructing complex molecular architectures. The significance of this compound extends across multiple therapeutic areas, with indole-based molecules demonstrating antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities among other pharmacological properties. [1] [2]

The strategic importance of this compound in synthetic chemistry stems from its dual reactivity: the sulfur center serves as a potent nucleophile while the indole ring can undergo various electrophilic substitutions and functionalizations. This multifunctional character enables the efficient synthesis of diverse heterocyclic systems, particularly those with potential biological activity. Recent studies have highlighted the value of incorporating indole-3-thiol derivatives into more complex molecular frameworks, especially through nucleophilic substitution reactions that form carbon-sulfur bonds with various electrophilic partners. These synthetic approaches have yielded novel compounds with impressive biological activities, including potent elastase inhibition and antimicrobial effects. [1] [2] [3]

Nucleophilic Properties and Reaction Characteristics

Enhanced Nucleophilicity of Thiol Functional Group

The nucleophilic strength of this compound primarily derives from its thiol (-SH) group, which exhibits significantly greater nucleophilicity compared to oxygen-based analogues like alcohols. This enhanced reactivity stems from several fundamental factors: the larger atomic radius of sulfur, its lower electronegativity, and the resulting higher polarizability of the electron cloud. These properties make the sulfur atom in thiols exceptionally effective at donating electron pairs to electrophilic centers. When deprotonated to form the corresponding thiolate anion (RS-), the nucleophilicity increases substantially, creating an exceptionally powerful nucleophile that readily participates in substitution reactions. Thiolates are classified as "very good" to "good" nucleophiles according to standard nucleophilicity scales, with reaction rates significantly exceeding those of alkoxides in SN2 processes. [4] [5]

The acidity of thiols (pKa ≈ 10-11) compared to alcohols (pKa ≈ 16-18) further enhances their synthetic utility, as they can be readily deprotonated under mild basic conditions to generate the corresponding thiolate anions in situ. This transformation is crucial for maximizing nucleophilic reactivity, as thiolates are substantially more nucleophilic than their neutral thiol counterparts. The lower electronegativity of sulfur (2.6) compared to oxygen (3.5) means that the lone pairs of electrons on sulfur are held less tightly and are therefore more available for donation to electrophiles. This electronic factor, combined with the larger atomic size and enhanced polarizability of sulfur, explains why thiolates undergo SN2 reactions with alkyl halides much more rapidly than do alkoxides, without competing elimination reactions that often complicate alkoxide chemistry. [5]

Comparative Nucleophilicity Data

Table 1: Comparison of Nucleophile Strengths Relevant to this compound Chemistry

| Nucleophile Type | Examples | Relative Strength | Key Characteristics |

|---|---|---|---|

| Very Good Nucleophiles | HS⁻, I⁻, RS⁻ | Highest | Highly polarizable, excellent for SN2 reactions |

| Good Nucleophiles | Br⁻, HO⁻, RO⁻, CN⁻ | High | Strong nucleophiles, widely applicable |

| Fair Nucleophiles | NH₃, Cl⁻, F⁻, RCO₂⁻ | Moderate | Moderate reactivity, may require activation |

| Weak Nucleophiles | H₂O, ROH | Low | Poor nucleophiles, require strong electrophiles |

| Thiol-Specific | this compound | Very Good (as thiolate) | Enhanced by indole π-system, versatile in synthesis | [4]

The data in Table 1 illustrates the exceptional nucleophilic strength of thiolate anions, placing them among the most reactive nucleophiles available to synthetic chemists. The specific positioning of this compound within this classification depends on its state of protonation and the reaction conditions employed. When deprotonated, it behaves as a "very good" nucleophile comparable to other thiolates, while in its protonated form it exhibits more moderate nucleophilicity. The indole ring system may further modulate the nucleophilic character through electronic effects, including potential resonance stabilization of the thiolate anion through interaction with the indole π-system. This combination of properties makes this compound particularly valuable for constructing complex molecular architectures where efficient carbon-sulfur bond formation is required. [4] [5]

Synthetic Applications in Heterocyclic Chemistry

Synthesis of Bi-heterocyclic Propanamides as Elastase Inhibitors

A highly impactful application of this compound derivatives in medicinal chemistry involves their use as key nucleophilic intermediates in the construction of bi-heterocyclic propanamides with potent elastase inhibitory activity. In a comprehensive study documented in the search results, researchers designed and synthesized a series of novel compounds featuring indole and triazole heterocycles linked through propanamide bridges. The synthetic strategy employed 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as the nucleophilic partner, which was prepared through a multi-step sequence starting from 4-(1H-indol-3-yl)butanoic acid. This thiol-containing intermediate was subsequently coupled with various N-(aryl)-3-bromopropanamides (electrophiles) under basic conditions to yield the final bi-heterocyclic derivatives. [1]

The biological evaluation of these synthetic compounds revealed exceptional elastase inhibition, with all tested molecules demonstrating potent activity compared to standard inhibitors. Detailed kinetic analysis through Lineweaver-Burk plots indicated a competitive inhibition mechanism, forming stable enzyme-inhibitor complexes. The most promising compound in the series exhibited an inhibition constant (Ki) of 0.51 µM, highlighting the remarkable efficiency of these indole-thiol derived molecules. Additionally, cytotoxicity assessments showed only mild effects on red blood cell membranes, suggesting a favorable safety profile for potential therapeutic applications in elastase-related pathologies such as pulmonary diseases, cyclic neutropenia, pruritic skin conditions, and liver infections. This application underscores the value of this compound derivatives in developing enzyme-targeted therapeutics. [1]

Construction of Complex Heterocyclic Scaffolds

The nucleophilic properties of this compound and its derivatives facilitate the construction of diverse heterocyclic systems with potential biological activities. Researchers have developed efficient synthetic methodologies that leverage the reactivity of the thiol group to create complex molecular architectures containing multiple heterocyclic rings. In one approach, 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one served as a versatile precursor for synthesizing various five- and six-membered heterocycles, including chromenol, 3,4-dihydroquinoline, and thiopyran systems fused with the indole nucleus. These synthetic transformations typically proceed through nucleophilic addition or substitution mechanisms, where the thiol group initiates ring-forming reactions with appropriate electrophilic partners. [2]

Table 2: Heterocyclic Systems Synthesized from this compound Derivatives

| Heterocyclic System | Starting Material | Key Reagents/Conditions | Biological Activity |

|---|---|---|---|

| Chromenol-indole hybrids | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | 3,5-Dibromosalicyldehyde, base catalyst | Antimicrobial |

| Quinoline-indole hybrids | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Glycerol or glucose, FeCl₃ oxidant, DMF | Not specified |

| Thiopyran-indole hybrids | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | Sulfur-based cyclization | Antimicrobial |

| 1,2-Dithiole-3-thione indole | 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one | P₂S₅, dry benzene | Chemopreventive, antioxidant |

| Bi-heterocyclic propanamides | 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | N-(aryl)-3-bromopropanamides, LiH, aprotic solvent | Elastase inhibition | [1] [2]

The synthetic utility of these indole-thiol derivatives extends beyond their role as nucleophilic partners in substitution reactions. They also function as key intermediates in cascade processes and tandem cyclizations that efficiently build molecular complexity from relatively simple starting materials. For instance, the 1,2-dithiole-3-thione derivative obtained from this compound precursor undergoes interesting ring-forming reactions with aldehydes to produce chromenol hybrids through proposed mechanisms involving nucleophilic addition followed by Michael addition and intramolecular rearrangement. These sophisticated synthetic applications demonstrate how the strategic incorporation of this compound into molecular design enables efficient construction of structurally diverse compounds with potential pharmaceutical value. [2]

Experimental Protocols and Methodologies

Protocol 1: Nucleophilic Substitution for Bi-heterocyclic Propanamide Synthesis

This protocol details the synthesis of bi-heterocyclic propanamide derivatives through nucleophilic substitution using 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as a key nucleophilic intermediate, adapted from the research article on elastase inhibitors. [1]

Step 1: Preparation of Nucleophile - Begin with 4-(1H-Indol-3-yl)butanoic acid (1.0 equiv) and convert it to ethyl 4-(1H-indol-3-yl)butanoate through esterification using concentrated H₂SO₄ and excess ethanol as both reactant and solvent. After completion, neutralize excess acid with a weak base and extract the ester product with organic solvent. - Convert the ester intermediate to 4-(1H-indol-3-yl)butanohydrazide by reacting with hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux for 14 hours. Isolate the resulting carbohydrazide as a light brown solid. - React the carbohydrazide with phenyl isothiocyanate to form 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, the key nucleophilic component for the subsequent coupling reaction. [1]

Step 2: Synthesis of Electrophilic Partners - In a parallel synthesis, prepare N-(aryl)-3-bromopropanamides by reacting various aryl amines (1.0 equiv) with 3-bromopropanoyl chloride (1.1 equiv) in dry dichloromethane in the presence of an appropriate base (e.g., triethylamine) to scavenge the generated HCl. - Purify the resulting electrophiles by standard techniques such as recrystallization or column chromatography, and characterize by spectroscopic methods before use in the coupling reaction. [1]

Step 3: Nucleophilic Coupling Reaction - Combine 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) with the appropriate N-(aryl)-3-bromopropanamide (1.0-1.2 equiv) in a polar aprotic solvent such as DMF or acetonitrile. - Add lithium hydride (LiH, 1.5 equiv) as a base to generate the thiolate anion in situ and promote the nucleophilic substitution. - Heat the reaction mixture at 60-80°C with stirring for 6-12 hours, monitoring reaction progress by TLC or LC-MS. - Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final bi-heterocyclic propanamide derivative. - Characterize the structure of the final compounds using IR, ¹H-NMR, ¹³C-NMR, and CHN analysis data to confirm successful formation. [1]

Protocol 2: Molecular Docking Analysis for Antimicrobial Activity Prediction

This protocol describes the computational assessment of synthetic indole-thiol derivatives for potential antimicrobial activity through molecular docking analysis, as referenced in the Frontiers article. [2]

Protein Preparation - Retrieve three-dimensional structures of target enzymes UDP-N-acetylmuramate-L-alanine ligase (MurC, PDB ID: not specified in search results) and human lanosterol 14α-demethylase (CYP51, PDB ID: not specified) from the Protein Data Bank. - Remove water molecules and co-crystallized ligands from the protein structures using molecular visualization software. - Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular modeling software under physiological pH conditions. - Optimize the protein structures through energy minimization using molecular mechanics force fields to relieve steric clashes and ensure geometric stability. [2]

Ligand Preparation - Draw chemical structures of the synthesized indole-thiol derivatives using chemical structure software or retrieve from existing databases. - Generate three-dimensional coordinates and optimize geometry using molecular mechanics or semi-empirical quantum chemical methods. - Assign appropriate atom types, bond orders, and formal charges to ensure accurate representation of the molecular properties. - Prepare the ligands for docking by identifying rotatable bonds and potential torsion angles to allow conformational flexibility during the docking process. [2]

Docking Procedure - Define the active site region of the target enzymes based on known catalytic residues or previous literature reports. - Set appropriate grid parameters to encompass the entire active site with sufficient margin to allow ligand mobility. - Perform molecular docking using validated docking software (such as AutoDock Vina or similar programs) with standardized parameters for consistency. - Conduct multiple docking runs for each ligand to ensure comprehensive sampling of possible binding orientations and conformations. - Analyze the resulting docking poses based on binding energy calculations and interaction patterns with key amino acid residues. - Validate the docking protocol by redocking known inhibitors and comparing with experimentally determined binding modes. [2]

Interaction Analysis - Identify specific hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent interactions between the ligands and protein residues. - Calculate binding energies for each ligand-protein complex and rank compounds based on predicted affinity. - Correlate computational predictions with experimental biological activity data to validate the docking approach and identify key structural features responsible for activity. [2]

The following diagram illustrates the experimental workflow for synthesis and evaluation of indole-thiol derivatives as described in the protocols:

Diagram 1: Experimental workflow for synthesis and evaluation of indole-thiol derivatives as elastase inhibitors

Handling, Storage, and Stability Considerations

The effective utilization of this compound in synthetic applications requires careful attention to its handling requirements and stability considerations. As with many thiol-containing compounds, this compound and its derivatives are susceptible to oxidation when exposed to air, gradually forming disulfide bridges that can diminish their nucleophilic reactivity. To prevent this oxidative degradation, storage under an inert atmosphere (argon or nitrogen) is recommended, particularly for long-term preservation. These compounds should be kept in tightly sealed, dark containers at cool temperatures, preferably refrigerated or frozen for extended storage periods. [5]

From a safety perspective, thiol-containing compounds including this compound derivatives often possess strong, unpleasant odors characteristic of many organosulfur compounds. These materials should be handled in well-ventilated areas, preferably within fume hoods, to minimize exposure to potentially irritating vapors. The malodorous nature of these compounds can be mitigated through oxidative workup procedures using reagents such as household bleach (sodium hypochlorite), which converts thiols to odorless sulfoxides or sulfonic acids. Personal protective equipment including gloves, safety glasses, and lab coats should always be worn when handling these compounds. Despite these handling challenges, the synthetic utility of this compound as a nucleophile far outweighs the inconveniences associated with its odor and sensitivity. [5]

Purification techniques for indole-thiol derivatives follow standard chromatographic methods, with silica gel chromatography being the most commonly employed approach. Flash column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems typically provides effective separation of reaction products. For characterization, modern spectroscopic methods including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry are routinely employed to verify structural identity and assess purity. Elemental analysis (CHN) provides additional confirmation of molecular composition for novel compounds. These analytical techniques are essential for quality control when preparing indole-thiol derivatives for biological evaluation or further synthetic elaboration. [1] [2]

Conclusion and Future Perspectives

This compound and its derivatives represent versatile nucleophilic intermediates with significant utility in organic synthesis and medicinal chemistry. Their enhanced nucleophilicity, particularly when deprotonated to the corresponding thiolate anions, enables efficient carbon-sulfur bond formation with diverse electrophilic partners. The synthetic protocols outlined in this application note, including the detailed procedures for preparing bi-heterocyclic propanamides and complex heterocyclic scaffolds, demonstrate the practical implementation of these compounds in target-oriented synthesis. The robust biological activities observed for these derivatives—including potent elastase inhibition and antimicrobial effects—highlight their value in drug discovery campaigns targeting clinically relevant enzymes and pathogenic microorganisms. [1] [2]

Looking forward, the strategic incorporation of this compound derivatives into diverse molecular architectures promises to yield new compounds with enhanced biological activities and improved pharmacological profiles. The continued exploration of their reactivity patterns, including potential participation in metal-catalyzed cross-coupling reactions and multicomponent transformations, will likely expand their synthetic utility further. Additionally, the integration of computational approaches such as molecular docking early in the design process, as demonstrated in the referenced research, provides powerful tools for predicting and optimizing biological activity before embarking on resource-intensive synthetic pathways. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound and related nucleophilic heterocycles will undoubtedly remain valuable building blocks for developing new therapeutic agents to address unmet medical needs. [1] [2] [3]

References

- 1. Convergent Synthesis , Kinetics and Computational... | Research Square [researchsquare.com]

- 2. Frontiers | Synthesis , Molecular Docking Analysis and in Vitro... [frontiersin.org]

- 3. and preliminary evaluation of Synthesis -thiocyanato- 3 - 1 as... H indoles [colab.ws]

- 4. : Definition, Nucleophile , and Strength Examples [chemistrylearner.com]

- 5. And Thioethers – Master Organic Chemistry Thiols [masterorganicchemistry.com]

Comprehensive Application Notes and Protocols: 1H-Indole-3-thiol in Drug Discovery Applications

Chemical Context and Significance of 1H-Indole-3-thiol

This compound represents a specialized heterocyclic building block in medicinal chemistry, characterized by the presence of a sulfur-containing thiol group at the 3-position of the indole nucleus. The indole scaffold itself is recognized as a privileged structure in drug discovery, ranking as the 13th most frequently used ring system among 351 ring systems found in marketed drugs. [1] This privileged status stems from indole's presence in numerous natural products and its ability to interact with diverse biological targets through multiple binding modes.

The molecular framework of this compound (Chemical Formula: C₉H₉NS, Molecular Weight: 163.24) enables unique interactions with biological systems. [2] The bicyclic aromatic system provides a planar structure capable of π-stacking interactions, while the pyrrole nitrogen (position 1) and thiol group (position 3) serve as hydrogen bond donors and/or acceptors. The sulfur atom in the thiol group offers additional coordination possibilities with metal ions and distinct hydrophobic character compared to oxygen-containing analogues. From a drug design perspective, the thiol group at the 3-position presents both opportunities and challenges—it can enhance binding affinity through specific interactions but may also confer metabolic instability that requires strategic molecular modification.

The synthesis and handling of this compound derivatives present particular challenges due to the reactivity of the thiol group and potential instability of certain 3-substituted indoles. Research has shown that highly reactive (1H-indol-3-yl)methyl electrophiles are prone to undesired dimerization and oligomerization, complicating their isolation and purification. [1] This instability necessitates specialized synthetic approaches, including the use of microflow reactor technology that enables rapid generation and reaction of unstable intermediates (0.02-0.1 seconds) under mild conditions (25°C), effectively suppressing side reactions. [1]

Drug Discovery Applications

Anticancer Applications

Indole-3-thiol derivatives have demonstrated significant potential in cancer therapeutics, particularly through targeted inhibition of key oncogenic pathways. The design of indole-based hybrids incorporating additional heterocyclic moieties has emerged as a productive strategy to enhance antiproliferative potency and improve selectivity profiles against cancer cells. [3]

Table 1: Anticancer Activity of Indole-Based Hybrid Compounds

| Compound Structure | Biological Target | IC₅₀ Values | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| Indolyl 1,2,4-triazole Vf | CDK4/CDK6 | CDK4: 0.049 μM, CDK6: 0.075 μM | MCF-7: 2.91 μM, MDA-MB-231: 1.914 μM | [4] |

| Indolyl 1,2,4-triazole Vg | CDK4/CDK6 | CDK4: 3.031 μM, CDK6: 1.11 μM | MCF-7: 0.891 μM, MDA-MB-231: 3.479 μM | [4] |

| Cysmethynil (Indole derivative) | Icmt (Ras localization) | Kᵢ: 2.2 ± 0.5 μM | Colon cancer cells | [5] |

The mechanistic basis for the anticancer activity of indole-3-thiol derivatives often involves modulation of cell cycle regulation and apoptosis induction. Specific compounds such as indolyl 1,2,4-triazole derivatives have been shown to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the G1 to S phase transition in the cell cycle. [4] Structure-activity relationship studies reveal that the indole moiety serves as the hydrophobic head that interacts with the hydrophobic pocket of the CDK4/6 receptor, while the triazole ring functions as a linker that forms crucial hydrogen bonds at the hinge region. [4] Optimized indole-triazole hybrids demonstrate significant cell cycle arrest at either S phase or G0/G1 phase, accompanied by induction of apoptosis (up to 45.33% compared to 1.91% in controls). [4]

Additionally, indole derivatives have shown promise in targeting the Ras-related signaling pathway, which is aberrantly activated in approximately 30% of human malignancies. [5] Compounds such as cysmethynil, a small-molecule indole derivative, function as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, preventing proper membrane localization of Ras proteins and consequently impairing oncogenic signaling. [5] This approach represents an indirect strategy to target the otherwise "undruggable" Ras proteins, highlighting the versatility of indole scaffolds in addressing challenging therapeutic targets.

Antiviral Applications

While direct studies on this compound are limited in the available literature, the broader indole scaffold has been extensively validated as a privileged antiviral framework. Indole-containing drugs such as enfuvirtide (T-20) for HIV, arbidol for influenza, and delavirdine for HIV-1 demonstrate the clinical relevance of indole derivatives in antiviral therapy. [6]

Table 2: Indole-Based Antiviral Agents

| Indole-Containing Drug | Viral Target | Mechanism of Action | Clinical Application |

|---|---|---|---|

| Enfuvirtide (T-20) | HIV | Fusion inhibitor | HIV infection |

| Arbidol | Influenza | Hemagglutinin inhibition and immunomodulation | Influenza treatment and prophylaxis |

| Delavirdine | HIV-1 | Non-nucleoside reverse transcriptase inhibitor | HIV-1 infection |

Recent research has focused on developing novel indole derivatives against emerging viral threats including COVID-19, Zika virus, Nipah virus, Ebola, and Dengue. [6] Structure-activity relationship studies indicate that specific substitutions on the indole nucleus significantly influence antiviral potency. The 3-position of the indole ring appears particularly amenable to structural modification, allowing fine-tuning of electronic properties, steric bulk, and hydrogen bonding capacity to optimize interactions with viral targets. Advanced computational studies, including molecular docking and pharmacophore modeling, support the rational design of indole-based antivirals with enhanced specificity and reduced off-target effects. [6]

The versatility of the indole scaffold enables the incorporation of various substituents that can be tailored to address specific viral targets. Synthetic approaches have generated diverse indole libraries featuring variations at positions 1, 2, 3, and 5 of the indole ring, providing comprehensive structure-activity relationship data to guide optimization of antiviral properties. [6] These studies collectively underscore the potential of strategically functionalized indole derivatives, including this compound analogues, as promising candidates for addressing unmet needs in antiviral therapy.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

Principle: This protocol describes the synthesis of this compound derivatives through nucleophilic substitution reactions using microflow technology to overcome stability challenges associated with reactive intermediates. [1]

Materials:

- Indole-3-methanol or gramine derivatives

- Thiolation reagents (e.g., thiourea, potassium O-ethyl carbonodithioate)

- Anhydrous solvents (DMF, DCM, acetonitrile)

- Microflow reactor system

- Aprotic polar solvents for reaction workup

Procedure:

- Microflow System Setup: Assemble the microflow reactor with precise temperature control (25°C) and calibrated syringe pumps for reagent delivery.

- Reagent Preparation: Dissolve indole starting material (1.0 equiv) in anhydrous acetonitrile (0.1-0.5 M concentration). Prepare thiolation reagent solution (1.2-2.0 equiv) in the same solvent.

- Reaction Execution: Simultaneously pump both solutions through the microflow reactor at controlled flow rates (residence time: 0.02-0.1 seconds) to generate and react unstable intermediates.

- Quenching and Isolation: Collect the output stream in an appropriate quenching solution (e.g., aqueous NaHCO₃ for acid-sensitive compounds).

- Purification: Purify the crude product using flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Characterization: Verify structure and purity by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, LC-MS, and elemental analysis.

Key Considerations:

- Exclusion of moisture is critical for high yields

- Optimize residence time to balance conversion and decomposition

- Analytical monitoring (HPLC or TLC) essential for process optimization

Protocol 2: Synthesis of Indole-Based Hybrid Scaffolds for Anticancer Screening

Principle: This protocol outlines the synthesis of indolyl 1,2,4-triazole hybrids as CDK4/6 inhibitors for breast cancer therapy, demonstrating the integration of indole-3-thiol derivatives into more complex architectures. [4]

Materials:

- 1H-Indole-3-carbaldehyde or this compound derivatives

- Hydrazine hydrate

- Various electrophiles (aryl/alkyl halides)

- Tetrabutylammonium fluoride (TBAF) or other base catalysts

- Anhydrous DMF or ethanol

Procedure:

Intermediate Formation:

- For triazole formation: React indole-3-carbaldehyde with hydrazine hydrate in refluxing ethanol to form hydrazone intermediate.

- Cyclize the hydrazone with appropriate reagents to form 1,2,4-triazole-3-thiol core structure.

Nucleophilic Substitution:

- Dissolve indole-triazole intermediate (1.0 equiv) in anhydrous DMF.

- Add base catalyst (TBAF, 0.2 equiv) and stir at room temperature for 15 minutes.

- Add electrophile (1.2 equiv) dropwise and continue stirring at optimized temperature (25-80°C) monitored by TLC.

Workup and Purification:

- Upon reaction completion, pour mixture into ice-cold water.

- Extract with ethyl acetate (3 × 50 mL), combine organic layers, dry over anhydrous Na₂SO₄.

- Concentrate under reduced pressure and purify by recrystallization or column chromatography.

Characterization:

- Confirm structure by NMR (( ^1 \text{H} ), ( ^{13}\text{C} )), HRMS, and determine purity by HPLC (>95%).

- For crystalline products, obtain X-ray crystallographic data to unambiguously confirm molecular structure.

Key Considerations:

- Solvent selection significantly impacts reaction yield and rate

- Electron-withdrawing groups on electrophiles generally enhance reaction efficiency

- Steric hindrance near reaction sites may require temperature optimization

Analytical Methods and Characterization

Structural Characterization Techniques

Comprehensive characterization of this compound derivatives is essential for establishing structure-activity relationships and ensuring compound quality. The following analytical techniques provide complementary structural information:

Spectroscopic Methods:

- ( ^1 \text{H} ) NMR Spectroscopy: Characteristic indole proton signals include N-H at δ 10.5-12.0 ppm (broad singlet), H-2 proton at δ 7.0-7.5 ppm, and aromatic protons at δ 6.5-8.0 ppm. Thiol protons may appear at δ 1.5-3.5 ppm but are often exchangeable.

- ( ^{13}\text{C} ) NMR Spectroscopy: Key carbon signals include C-3 at δ 110-125 ppm, C-2 at δ 120-135 ppm, and carbonyl carbons (if present) at δ 165-180 ppm.

- Mass Spectrometry: HR-ESI-MS provides exact mass confirmation for molecular formula verification. EI-MS fragmentation patterns help establish substitution patterns.

Chromatographic Methods:

- HPLC/Purity Analysis: Reverse-phase C18 columns with water-acetonitrile gradient elution; UV detection at 254-280 nm.

- LC-MS: Combines separation with mass detection for purity assessment and structural confirmation.

X-ray Crystallography: Provides unambiguous structural confirmation, including stereochemistry and molecular conformation. Essential for resolving structural ambiguities, as demonstrated by revisions of previously misassigned indole structures. [1]

Biological Assessment Protocols

Antiproliferative Activity Screening:

- Cell Lines: MCF-7 (ER+ breast cancer), MDA-MB-231 (triple-negative breast cancer)

- Assay Protocol: Cell viability measured using MTT or CCK-8 assay after 72-hour compound treatment

- Data Analysis: IC₅₀ values calculated from dose-response curves using nonlinear regression

CDK4/6 Enzyme Inhibition Assay:

- Enzyme Source: Recombinant CDK4/cyclin D1 and CDK6/cyclin D3 complexes

- Substrate: Rb protein or synthetic peptide substrate

- Detection Method: Radioactive [γ-³²P]ATP incorporation or fluorescence-based detection

- Inhibition Calculation: IC₅₀ determined from dose-response curves

Cell Cycle Analysis:

- Staining Protocol: Propidium iodide staining of fixed, permeabilized cells

- Analysis: Flow cytometry with appropriate gating and modeling software

Apoptosis Assessment:

- Annexin V/PI Staining: Differentiate early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations

- Flow Cytometry: Quantitative analysis of apoptotic fractions

Pathway Diagrams and Mechanisms

Diagram 1: Mechanisms of Action of Indole-3-thiol Derivatives in Oncology. The diagram illustrates two primary anticancer mechanisms: (1) inhibition of Ras localization through Icmt inhibition, and (2) cell cycle arrest via CDK4/6 inhibition, ultimately leading to apoptosis and reduced tumor proliferation.

Conclusion and Future Perspectives

This compound represents a versatile scaffold in medicinal chemistry with demonstrated applications in anticancer and antiviral drug discovery. The integration of this privileged structure into hybrid molecules and its strategic functionalization at key positions enables fine-tuning of pharmacological properties. The experimental protocols outlined provide practical methodologies for synthesizing and characterizing these compounds, while the pathway diagrams offer insight into their mechanisms of action.

Future development of this compound-based therapeutics should focus on addressing pharmacokinetic limitations, particularly metabolic instability associated with the thiol moiety. Structural modifications such as pro-drug approaches or thioether bioisosteres may improve metabolic stability while retaining target engagement. Additionally, expanding the investigation of these compounds into emerging therapeutic areas, including neurodegenerative disorders and metabolic diseases, represents a promising direction. The continued exploration of this compound derivatives, guided by structure-based drug design and advanced synthetic methodologies, will likely yield novel therapeutic candidates with improved efficacy and selectivity profiles.

References

- 1. Verification of preparations of (1H-indol-3-yl)methyl ... [nature.com]

- 2. 1-Methyl- 1 - H - indole - 3 | CAS#:21776-99-8 | Chemsrc thiol [chemsrc.com]

- 3. Synthetic approaches, emerging applications , and challenges of... [link.springer.com]

- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative... [pubs.rsc.org]

- 5. Frontiers | Regulation of the Ras-Related Signaling by Small... Pathway [frontiersin.org]

- 6. Recent Report on Indoles as a Privileged anti-viral Scaffold in Drug ... [colab.ws]

Protocol for Synthesis & Characterization of Indole-Based Metal Complexes

The following methodology is adapted from research on (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine (INDNA) and its metal complexes [1]. The procedures for synthesis, purification, and characterization are generally applicable to ligands like 1H-Indole-3-thiol.

Ligand Synthesis [1]

- Reaction Setup: Dissolve this compound (e.g., 1.33 mmol) in a 1:1 mixture of methanol and dichloromethane (total volume ~20 mL).

- Complexation: Add a methanol solution (10 mL) of the metal salt (0.67 mmol) to the ligand solution. Use salts like Cr(III) nitrate nonahydrate, Pd(II) chloride, or Fe(III) chloride.

- Stirring: Stir the reaction mixture for approximately 1 hour at room temperature.

- Isolation: Filter the precipitated metal complex.

- Purification: Recrystallize the solid from a suitable solvent like diethyl ether.

- Storage: Dry the pure complex in a desiccator over anhydrous calcium chloride.

The synthesis workflow for the ligand and its metal complexes can be visualized as follows:

Characterization Techniques & Data Interpretation [1]

A combination of techniques is essential for confirming the structure and properties of the synthesized ligand and its metal complexes. The table below summarizes key characterization methods and their expected outcomes.

| Technique | Purpose | Key Observations for Complex vs. Ligand |

|---|---|---|

| FTIR Spectroscopy | Identify functional groups and binding mode. | Shift in ν(C=N) & ν(C-S) frequencies; disappearance of ν(S-H) stretch suggests deprotonation and coordination via S atom [1] [2]. |

| NMR Spectroscopy (1H & 13C) | Probe electronic environment of atoms. | Changes in chemical shift of protons/carbons near the coordination site (e.g., triazole, indole rings) [1] [2]. |

| UV-Visible Spectroscopy | Study electronic transitions and geometry. | New d-d transition bands and shift in ligand-based charge transfer bands [1]. |

| ESI-Mass Spectrometry | Determine molecular mass and complex stoichiometry. | Peak corresponding to [M]⁺ or [M+L]⁺ ion, confirming 2:1 (Ligand:Metal) stoichiometry [1]. |

| Elemental Analysis (CHNS) | Confirm elemental composition. | Calculated values match experimental results for proposed molecular formula [1] [2]. |

| Magnetic Susceptibility | Infer metal ion geometry. | Values consistent with tetrahedral (e.g., for Ni(II)) or square planar (e.g., for Cu(II)) geometries [1] [2]. |

| Molar Conductivity | Assess electrolyte behavior in solution. | Low values suggest non-electrolytic nature of complexes [2]. |

The relationships between these characterization techniques and their purposes are outlined in the following diagram:

Biological Activity and In Silico Studies

Research on related complexes provides strong evidence for their enhanced biological properties.

Antimicrobial Activity Protocol [1]

- Method: Agar well diffusion method.

- Test Organisms: A range of bacteria (e.g., Salmonella sp., Staphylococcus sp.) and fungi (e.g., Candida albicans).

- Procedure:

- Prepare nutrient agar plates and inoculate with standardized microbial suspension.

- Create wells in the agar and add solutions of the ligand and its metal complexes at desired concentrations.

- Incubate plates at 37°C for 24 hours for bacteria.

- Measure the zones of inhibition around the wells. Larger zones indicate greater antimicrobial activity.

- Expected Outcome: Metal complexes typically show significantly larger zones of inhibition compared to the free ligand, with activity varying depending on the metal ion [1].

Molecular Docking for Drug-Likeness [1]

- Purpose: To predict the interaction between the synthesized compounds (ligands and metal complexes) and target biological macromolecules (e.g., proteins, enzymes).

- Methodology:

- Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

- Prepare the ligand and complex structures for docking, ensuring correct protonation states.

- Perform the docking simulation using software such as AutoDock Vina to identify preferred binding poses and calculate binding affinity (e.g., in kcal/mol).

- Application: This computational study helps rationalize the enhanced biological activity of metal complexes by showing stronger binding to active sites compared to the ligand alone [1].

Important Notes & Limitations

It is crucial to note that the specific quantitative data for This compound complexes is not available in the search results. The information provided here is based on the strong analogy to a closely related chemical system. The enhanced antimicrobial activity and characterization data are expected to be similar.

Reference Information

- Uchechukwu Susan Oruma et al., Synthesis, Biological and In Silico Studies of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine and its Os(VIII), Pd (II), Ni(II), Cr (III) and Fe(III) Complexes, Orient J Chem 2024;40(6) [1].

- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, SpringerPlus 2013, 2:510 [2].

References

Fundamental Properties of 1H-Indole-3-thiol

1H-Indole-3-thiol (CAS 480-94-4), also known as 3-mercaptoindole, is a heterocyclic compound with a molecular formula of C₈H₇NS and a molecular weight of 149.21 g/mol [1]. Its structure features both an indole ring system and a thiol group, making it a valuable scaffold in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value / Description |

|---|---|

| Appearance | Crystalline solid |

| Melting Point | 97-100 °C |

| Boiling Point | 326.6 °C at 760 mmHg |

| Density | 1.303 g/cm³ |

| Vapor Pressure | 0.000406 mmHg at 25°C |

| pKa | 7.42 ± 0.30 (Predicted) |

| LogP | 2.46 (indicates moderate lipophilicity) |

| Storage Conditions | -20°C Freezer |

Synthetic Applications and Derived Heterocycles

This compound and its oxidized or functionalized derivatives serve as key intermediates for constructing pharmacologically active nitrogen-sulfur heterocycles.

Diagram: Synthetic Pathways from Indole-3-thiol Precursors

Table 2: Heterocyclic Systems Derived from Indole-3-thiol Related Intermediates

| Heterocyclic System | Key Structural Features | Potential/Reported Biological Activity |

|---|---|---|

| 1,2-Dithiole-3-thione [2] | Contains S-S and C=S bonds; conjugated system. | Antioxidant, chemopreventive, anti-HIV, cytoprotective. |

| Chromenol & Quinoline [2] | Fused indole with oxygen (chromene) or nitrogen (quinoline) heterocycles. | Antimicrobial. |

| Thiopyran [2] | Six-membered ring containing sulfur. | Antimicrobial. |

| [1,2,4]Triazino[5,6-b]indole [3] | Fused triazine and indole system with -OH or -SH group. | Bioactive; relevant in drug discovery. |

Biological Relevance and Drug Development

Compounds derived from or related to the indole-3-thiol scaffold show significant promise in pharmaceutical research.

- Antimicrobial Agents: A 2021 study synthesized heterocyclic scaffolds incorporating an indole moiety, similar to what can be derived from indole-3-thiol precursors. Molecular docking studies showed these compounds interact strongly with target enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase. One compound, in particular, exhibited binding energies lower than the standard drug ampicillin and demonstrated excellent in vitro antimicrobial activity against Gram-positive (Bacillus subtilis), Gram-negative (E. coli) bacteria, and fungi (Candida albicans, Aspergillus flavus) [2].

- Anticancer Potential: While not directly on the thiol, research on related indole compounds like Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) is extensive. These are bioactive compounds found in cruciferous vegetables and have shown promising cancer chemopreventive and anti-tumor activities in preclinical and clinical trials by regulating cellular signaling pathways [4]. This underscores the broader pharmaceutical interest in 3-substituted indole structures.

Experimental Protocols

Here is a detailed, actionable protocol for a relevant synthetic procedure.

Protocol 1: Synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thioles [3]

This protocol describes an environmentally benign, catalyst-free method for synthesizing triazinoindole-thioles, a relevant heterocyclic system.

1. Reagents and Materials

- Isatin

- Thiosemicarbazide

- Polyethylene glycol (PEG-400)

- Round-bottom flask (50 mL)

- Heating mantle with magnetic stirrer

- Ice bath

2. Step-by-Step Procedure

- Reaction Setup: In a 50 mL round-bottom flask, charge a mixture of isatin (1.0 mmol) and thiosemicarbazide (1.0 mmol) in PEG-400 (3 mL).

- Heating and Stirring: Heat the reaction mixture to 70-75°C with continuous stirring.

- Reaction Monitoring: Monitor the reaction progress by TLC. Continue stirring for 6-9 hours.

- Work-up: After reaction completion (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice with vigorous stirring.

- Isolation: Filter the separated solid product.